molecular formula C12H17ClN2O4 B2396851 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate CAS No. 1448128-76-4

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate

Cat. No.: B2396851
CAS No.: 1448128-76-4
M. Wt: 288.73
InChI Key: HPRPGBUMMZMIMJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate is a chemical compound that belongs to the class of organic compounds known as phenylamines. These compounds contain an amine group attached to a phenyl group. The presence of the 2-chlorophenyl group and the dimethylamine moiety in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with dimethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

    Oxalate Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt of 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, allowing for continuous feeding of reactants and removal of products, leading to increased efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its use in the development of new drugs or as a pharmacological tool in research.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine hydrochloride
  • 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine sulfate
  • 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine nitrate

Uniqueness

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate is unique due to its specific oxalate salt form, which may confer distinct solubility, stability, and reactivity properties compared to other salts. This uniqueness can be advantageous in certain applications, such as in pharmaceuticals where specific salt forms are preferred for their pharmacokinetic properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2.C2H2O4/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;3-1(4)2(5)6/h3-6,10H,7,12H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRPGBUMMZMIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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